molecular formula C20H16NO4+ B10781722 Fagaridine CAS No. 149998-48-1

Fagaridine

Cat. No.: B10781722
CAS No.: 149998-48-1
M. Wt: 334.3 g/mol
InChI Key: RSCIYYHIBVZXDI-UHFFFAOYSA-O
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Description

Fagaridine is a benzophenanthridine alkaloid, originally isolated from the plant Fagara xanthoxyloides. It is known for its complex structure and potential medicinal properties, including anti-inflammatory, anti-oxidative, and anti-cancer activities .

Preparation Methods

The synthesis of Fagaridine involves several steps, primarily focusing on the aryl-aryl coupling reaction. One of the common synthetic routes includes the palladium-assisted biaryl coupling reaction of bromo amides protected by an isopropyl group . This method has been refined over the years to improve yield and purity.

Chemical Reactions Analysis

Fagaridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing agents for oxidation reactions . The major products formed from these reactions are typically derivatives of the original compound, which can be further studied for their biological activities.

Mechanism of Action

The mechanism of action of Fagaridine involves its interaction with various molecular targets and pathways. It exerts its effects by interfering with cellular processes, leading to the inhibition of cancer cell growth and reduction of inflammation . The exact molecular targets are still under investigation, but it is believed to interact with key enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Fagaridine is unique among benzophenanthridine alkaloids due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

2-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21/h3-9H,10H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCIYYHIBVZXDI-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66804-20-4, 149998-48-1
Record name O-Demethylchelerythrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066804204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isofagaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149998481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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